2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-2-oxo-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
1-{N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE is a complex organic compound that features a benzodioxole ring, a bromine atom, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE typically involves the condensation of 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde with hydrazinecarboxamide, followed by the reaction with pyridine-3-carboxaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-{N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromine atom and have comparable synthetic routes and applications.
Uniqueness
1-{N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C16H13BrN4O4 |
---|---|
Molecular Weight |
405.20 g/mol |
IUPAC Name |
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-(pyridin-3-ylmethyl)oxamide |
InChI |
InChI=1S/C16H13BrN4O4/c17-12-5-14-13(24-9-25-14)4-11(12)8-20-21-16(23)15(22)19-7-10-2-1-3-18-6-10/h1-6,8H,7,9H2,(H,19,22)(H,21,23)/b20-8+ |
InChI Key |
FZMCPIPIPIIALK-DNTJNYDQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C(=O)NCC3=CN=CC=C3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C(=O)NCC3=CN=CC=C3)Br |
Origin of Product |
United States |
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